3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Overview
Description
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2-chlorophenylsulfonyl group and a pyridazine ring substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Chlorophenylsulfonyl Chloride: This intermediate is prepared by reacting 2-chlorobenzenesulfonyl chloride with piperazine under controlled conditions.
Formation of Piperazine Intermediate: The 2-chlorophenylsulfonyl chloride is then reacted with piperazine to form the piperazine intermediate.
Coupling with Pyridazine Derivative: The piperazine intermediate is then coupled with a pyridazine derivative that has been pre-functionalized with an o-tolyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(m-tolyl)pyridazine: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
The uniqueness of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may confer distinct steric and electronic properties compared to its meta- and para- counterparts, potentially leading to different interactions with biological targets and varying pharmacological profiles.
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-16-6-2-3-7-17(16)19-10-11-21(24-23-19)25-12-14-26(15-13-25)29(27,28)20-9-5-4-8-18(20)22/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTARAHRJUXNROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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